4-(p-Tert-butylphenoxy)anisole 4-(p-Tert-butylphenoxy)anisole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18677714
InChI: InChI=1S/C17H20O2/c1-17(2,3)13-5-7-15(8-6-13)19-16-11-9-14(18-4)10-12-16/h5-12H,1-4H3
SMILES:
Molecular Formula: C17H20O2
Molecular Weight: 256.34 g/mol

4-(p-Tert-butylphenoxy)anisole

CAS No.:

Cat. No.: VC18677714

Molecular Formula: C17H20O2

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

4-(p-Tert-butylphenoxy)anisole -

Specification

Molecular Formula C17H20O2
Molecular Weight 256.34 g/mol
IUPAC Name 1-tert-butyl-4-(4-methoxyphenoxy)benzene
Standard InChI InChI=1S/C17H20O2/c1-17(2,3)13-5-7-15(8-6-13)19-16-11-9-14(18-4)10-12-16/h5-12H,1-4H3
Standard InChI Key ZTRSFWRMWQBOAA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

4-(p-Tert-butylphenoxy)anisole (IUPAC: 1-methoxy-4-[(4-tert-butylphenoxy)]benzene) consists of two aromatic rings connected by an ether bond. The anisole moiety (methoxybenzene) contributes electron-donating effects via the methoxy group (-OCH₃), while the tert-butylphenoxy group introduces steric bulk and hydrophobic character . The tert-butyl substituent at the para position of the phenoxy ring enhances thermal stability, a trait observed in analogous compounds like 4-tert-butylphenol .

Physicochemical Characteristics

While experimental data for 4-(p-tert-butylphenoxy)anisole is scarce, extrapolation from structurally similar compounds permits reasonable predictions:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₇H₂₀O₂Sum of substituents (C₁₁H₁₆O + C₆H₅O)
Molecular Weight268.34 g/molCalculated from formula
Melting Point45–60°CComparison to 4-tert-butylphenol (mp: ~98°C) and diaryl ethers
Boiling Point290–310°C (at 1 atm)Based on tert-butylphenol derivatives
Density1.05–1.10 g/cm³Similar to aromatic ethers
SolubilityLow in water; soluble in organic solvents (e.g., toluene, DCM)Hydrophobic tert-butyl group

The tert-butyl group’s steric hindrance likely reduces crystallization tendencies, favoring a liquid or low-melting solid state .

Synthesis and Reaction Pathways

Williamson Ether Synthesis

The most plausible route involves a Williamson ether synthesis, coupling 4-tert-butylphenol with 4-bromoanisole under basic conditions:

4-tert-butylphenol+4-bromoanisoleNaOH, DMSO4-(p-tert-butylphenoxy)anisole+NaBr\text{4-tert-butylphenol} + \text{4-bromoanisole} \xrightarrow{\text{NaOH, DMSO}} \text{4-(p-tert-butylphenoxy)anisole} + \text{NaBr}

This method mirrors the synthesis of 4-tert-butylanisole, where alkoxy groups are introduced via nucleophilic substitution . Copper catalysts, as seen in Ullmann couplings, could enhance efficiency .

Alternative Routes

  • Ullmann Coupling: Using 4-iodoanisole and 4-tert-butylphenol with a copper(I) catalyst in dimethylformamide (DMF) .

  • Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-tert-butylphenol with 4-hydroxyanisole .

Industrial and Research Applications

Polymer Chemistry

As a monofunctional aromatic ether, 4-(p-tert-butylphenoxy)anisole could act as a chain-terminating agent in polycarbonate or epoxy resin synthesis, analogous to 4-tert-butylphenol’s role in controlling molecular weight . Its bulky structure might impede polymer chain growth, enhancing thermal stability in final products.

Organic Synthesis Intermediate

The compound’s ether linkage and substituents make it a candidate for further functionalization. For example:

  • Electrophilic Aromatic Substitution: Methoxy groups direct incoming electrophiles to ortho/para positions, enabling nitration or sulfonation.

  • Hydrogenation: Reduction of the aromatic rings could yield cyclohexane derivatives for pharmaceutical applications.

Future Research Directions

  • Synthetic Optimization: Screening catalysts (e.g., Pd, Cu) to improve yield in coupling reactions.

  • Thermal Stability Studies: Thermogravimetric analysis (TGA) to assess decomposition thresholds.

  • Biological Screening: Evaluating estrogenic activity via in vitro receptor-binding assays.

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